1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole
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Description
This compound is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the condensation of aminopyrazole with a leaving group, where the initial condensation proceeds via an addition–elimination mechanism . Another method involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure also includes various substituents at different positions on the ring, which can greatly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction is particularly suitable for the elegant synthesis of biologically active molecules and natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and substituents. For example, one derivative of this compound has a melting point of 251 °C, and its 1H NMR and 13C NMR spectra have been reported .Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes.
Mode of Action
This compound acts as a selective antagonist for ERβ . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to ERβ and inhibits its activity. This compound has a 36-fold selectivity for ERβ over ERα, meaning it preferentially binds to and inhibits ERβ .
Biochemical Pathways
Upon binding to ERβ, this compound reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80%, while it has no effect on basal cAMP . cAMP is a second messenger important in many biological processes. By reducing FSH-mediated cAMP production, this compound can influence various downstream effects related to FSH signaling.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability
Result of Action
The compound’s antagonistic action on ERβ leads to a decrease in ERβ activity. A high dose of this compound slightly increases class 1 Igf1 mRNA expression, and facilitates the DPN-induced increase in class 1 Igf1 mRNA expression . This suggests that the compound may have a role in regulating gene expression.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability
Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has shown significant potential in the field of medicinal chemistry due to its wide range of biological activities . Future research may focus on the development of more potent and efficacious drugs bearing the pyrazolo[1,5-a]pyrimidine core . Additionally, further studies could explore its potential applications in other fields such as material science .
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-6-4-5-7-14(13)20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMPPTHIKZGRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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